Cas no 2098095-44-2 (2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol)
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol
- 2098095-44-2
- 2-[1-(2-fluoroethyl)-3-phenylpyrazol-4-yl]ethanol
- AKOS026724334
- F2198-5605
- starbld0011061
- 1H-Pyrazole-4-ethanol, 1-(2-fluoroethyl)-3-phenyl-
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- Inchi: 1S/C13H15FN2O/c14-7-8-16-10-12(6-9-17)13(15-16)11-4-2-1-3-5-11/h1-5,10,17H,6-9H2
- InChI Key: JAGLWLLBMGHJDT-UHFFFAOYSA-N
- SMILES: FCCN1C=C(CCO)C(C2C=CC=CC=2)=N1
Computed Properties
- Exact Mass: 234.11684127g/mol
- Monoisotopic Mass: 234.11684127g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 38Ų
Experimental Properties
- Density: 1.16±0.1 g/cm3(Predicted)
- Boiling Point: 408.6±45.0 °C(Predicted)
- pka: 14.69±0.10(Predicted)
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F162986-100mg |
2-(1-(2-fluoroethyl)-3-phenyl-1h-pyrazol-4-yl)ethan-1-ol |
2098095-44-2 | 100mg |
$ 185.00 | 2022-06-05 | ||
| TRC | F162986-500mg |
2-(1-(2-fluoroethyl)-3-phenyl-1h-pyrazol-4-yl)ethan-1-ol |
2098095-44-2 | 500mg |
$ 680.00 | 2022-06-05 | ||
| TRC | F162986-1g |
2-(1-(2-fluoroethyl)-3-phenyl-1h-pyrazol-4-yl)ethan-1-ol |
2098095-44-2 | 1g |
$ 1045.00 | 2022-06-05 | ||
| Life Chemicals | F2198-5605-0.25g |
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol |
2098095-44-2 | 95%+ | 0.25g |
$657.0 | 2023-09-06 | |
| Life Chemicals | F2198-5605-0.5g |
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol |
2098095-44-2 | 95%+ | 0.5g |
$692.0 | 2023-09-06 | |
| Life Chemicals | F2198-5605-1g |
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol |
2098095-44-2 | 95%+ | 1g |
$729.0 | 2023-09-06 | |
| Life Chemicals | F2198-5605-2.5g |
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol |
2098095-44-2 | 95%+ | 2.5g |
$1458.0 | 2023-09-06 | |
| Life Chemicals | F2198-5605-5g |
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol |
2098095-44-2 | 95%+ | 5g |
$2187.0 | 2023-09-06 | |
| Life Chemicals | F2198-5605-10g |
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol |
2098095-44-2 | 95%+ | 10g |
$3062.0 | 2023-09-06 |
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol
Compound CAS No 2098095-44-2: 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol
The compound with CAS No 2098095-44-2, known as 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol, is a highly specialized organic molecule with significant potential in the field of drug discovery and development. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse biological activities and applications in medicinal chemistry. The structure of this compound features a pyrazole ring substituted with a phenyl group at position 3, a 2-fluoroethyl group at position 1, and an ethanolic hydroxyl group at position 4. These structural elements contribute to its unique physicochemical properties and biological functions.
Recent advancements in computational chemistry and high-throughput screening techniques have enabled researchers to explore the potential of pyrazole derivatives like this compound in greater depth. Studies have shown that such molecules exhibit promising anti-inflammatory, antioxidant, and anticancer activities. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* highlighted the ability of this compound to inhibit key enzymes involved in inflammatory pathways, making it a potential candidate for treating chronic inflammatory diseases such as arthritis and neurodegenerative disorders.
The synthesis of 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol involves a multi-step process that typically includes the formation of the pyrazole ring followed by substitution reactions to introduce the desired functional groups. The introduction of the fluoroethyl group at position 1 is particularly significant, as it enhances the molecule's lipophilicity and bioavailability. This modification allows the compound to cross cellular membranes more efficiently, thereby improving its therapeutic efficacy.
In addition to its pharmacological applications, this compound has also been investigated for its role in chemical catalysis and materials science. Researchers have found that the hydroxyl group at position 4 can act as a coordinating site for metal ions, enabling the formation of metalloorganic frameworks (MOFs) with potential applications in gas storage and catalysis. A 2023 paper in *Nature Communications* demonstrated that incorporating this compound into MOF structures significantly enhances their stability and selectivity for CO₂ capture.
The phenyl group attached to the pyrazole ring further contributes to the molecule's aromaticity and electronic properties. This feature makes it an attractive substrate for further functionalization in drug design. For example, chemists have explored the possibility of attaching additional bioactive moieties to the phenyl ring to enhance targeting specificity or improve pharmacokinetic profiles.
From an environmental standpoint, understanding the degradation pathways of pyrazole derivatives like this compound is crucial for assessing their ecological impact. Recent studies using advanced spectroscopic techniques have revealed that this compound undergoes rapid hydrolysis under alkaline conditions, reducing its persistence in aquatic environments. This information is vital for regulatory agencies evaluating its safety for industrial and pharmaceutical applications.
In conclusion, CAS No 2098095-44-2 represents a versatile molecule with wide-ranging applications across multiple scientific disciplines. Its unique structure, combined with cutting-edge research findings, positions it as a valuable tool in drug discovery, catalysis, and materials science. As research continues to uncover new insights into its properties and functions, this compound is likely to play an increasingly important role in advancing modern science and technology.
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